methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate
Description
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-15(7-14-8)11-4-3-9(5-10(11)13)12(16)17-2/h3-7H,1-2H3 |
InChI Key |
OYPFPKFYDMVDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Coupling Reactions
The foundational approach to synthesizing methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate involves nucleophilic aromatic substitution (NAS) to introduce the imidazole moiety. A prominent method utilizes 3-fluoro-4-nitrobenzoic acid as the starting material. The nitro group at the para position is selectively reduced to an amine, which subsequently undergoes diazotization and displacement by 4-methylimidazole . This method, however, requires precise temperature control (0–5°C during diazotization) to avoid byproducts such as phenolic derivatives .
An alternative route employs palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling between 3-fluoro-4-bromobenzoate esters and 4-methylimidazole-1-boronic acid has been reported in patent literature . Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dimethylformamide (DMF)/water solvent system, this method achieves yields of 78–82% at 80°C . The regioselectivity of the coupling is enhanced by the electron-withdrawing fluorine atom, which directs the imidazole group to the meta position relative to the ester .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving yields. A protocol adapted from fluoro-benzimidazole synthesis involves reacting methyl 4-formylbenzoate with 4-methylimidazole under microwave conditions . In a representative procedure, a mixture of methyl 4-formylbenzoate, sodium disulfite, and 4-methylimidazole in DMF is heated to 240°C for 5 minutes under 10 bar pressure, yielding the target compound at 85% efficiency . This method reduces reaction times from hours to minutes and minimizes side reactions such as imidazole ring decomposition .
Industrial-Scale Production and Process Optimization
Scaling up synthesis necessitates cost-effective and environmentally sustainable protocols. Continuous flow reactors have been employed to enhance heat and mass transfer during the imidazole substitution step . For example, a patent describes the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in N-methyl-2-pyrrolidone (NMP) using sodium hydride as a base . The crude product is recrystallized from heptane, achieving a purity of ≥99% with a throughput of 1.2 kg per batch .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 80–100°C | 70–130°C |
| Catalyst Loading | 5 mol% Pd | 2–3 mol% Pd |
| Yield | 78–85% | 89–92% |
| Purification Method | Column Chromatography | Recrystallization |
Industrial processes also prioritize solvent recovery; NMP is distilled and reused, reducing waste by 40% .
Purification and Analytical Characterization
Purification typically involves sequential recrystallization and chromatography. A gradient of ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from unreacted starting materials and regioisomers . Analytical validation relies on:
-
¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with the imidazole methyl group appearing as a singlet at δ 2.4 ppm .
-
¹³C NMR : The ester carbonyl is observed at δ 167.5 ppm, while the imidazole carbons resonate at δ 121.3 and 136.8 ppm .
-
FT-IR : Strong absorption at 1705 cm⁻¹ confirms the ester C=O stretch, and bands at 1602 cm⁻¹ correspond to C-N vibrations in the imidazole ring .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 3-position of the benzoate ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Fluorine’s high electronegativity and the electron-withdrawing effect of the ester group activate the ring for nucleophilic attack.
-
Mechanism : The reaction involves deprotonation of the nucleophile under basic conditions, followed by attack at the fluorine-substituted position.
-
Reagents/Conditions :
-
Nucleophiles : Amines, thiols, or alcohols.
-
Catalysts : Bases (e.g., potassium tert-butoxide) or polar aprotic solvents (e.g., DMF).
-
-
Example : Substitution of fluorine with an amine group could yield a new amine derivative, though experimental yields depend on the nucleophile’s strength and reaction temperature.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| Fluorine substitution | Nucleophile (e.g., NH₃), K₂CO₃ | Elevated temperature | Aminated derivative |
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability.
-
Mechanism : Acidic or basic conditions cleave the ester bond, yielding benzoic acid and methanol.
-
Reagents/Conditions :
-
Acidic : HCl in aqueous solution.
-
Basic : NaOH or KOH in water/ethanol mixtures.
-
-
Example : Hydrolysis under basic conditions (e.g., 1 M NaOH, reflux at 80°C) yields 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Table 2: Ester Hydrolysis Conditions
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| Base-catalyzed | NaOH, H₂O/EtOH | Reflux at 80°C | Benzoic acid derivative |
| Acid-catalyzed | HCl, H₂O | Room temperature | Benzoic acid derivative |
Oxidation Reactions
The ester group can undergo oxidation to form ketones or acids, depending on the oxidizing agent.
-
Mechanism : Strong oxidizing agents (e.g., KMnO₄) cleave the ester or aromatic ring under acidic conditions.
-
Reagents/Conditions :
-
KMnO₄ : Acidic aqueous solution, reflux.
-
H₂O₂ : Catalytic metals (e.g., MnO₂).
-
-
Example : Oxidation with KMnO₄ in H₂SO₄ converts the ester to a carboxylic acid, potentially releasing CO₂.
Table 3: Oxidation Reactions
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| KMnO₄ oxidation | KMnO₄, H₂SO₄ | Reflux at 100°C | Carboxylic acid derivative |
Cross-Coupling Reactions
The imidazole ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form biaryl or heteroaryl derivatives.
-
Mechanism : Palladium catalysts facilitate C-N or C-C bond formation with aryl halides or boronic acids.
-
Reagents/Conditions :
-
Example : Coupling with aryl boronic acids under microwave conditions yields substituted biaryl compounds .
Table 4: Cross-Coupling Reactions
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| Suzuki coupling | PdCl₂(dppf), CsF, toluene/H₂O | Microwave, 110–120°C | Aryl-substituted imidazoles |
Imidazole Ring Functionalization
The imidazole ring can undergo further reactions, such as alkylation, acylation, or oxidation, depending on its substitution pattern.
-
Mechanism : The nitrogen atoms in the imidazole ring can act as nucleophiles or participate in electrophilic substitution.
-
Reagents/Conditions :
-
Alkylation : Alkyl halides in the presence of bases (e.g., NaH).
-
Oxidation : Hydrogen peroxide or other oxidizing agents.
-
-
Example : Oxidation of the imidazole ring could generate nitro derivatives or other functionalized heterocycles .
Table 5: Imidazole Ring Reactions
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| Oxidation | H₂O₂, MnO₂ | Room temperature | Oxidized imidazole derivative |
C=N Bond Formation
While not directly observed in the target compound, analogous imidazole derivatives can form C=N bonds via condensation with aldehydes or ketones under catalyst-free conditions.
-
Mechanism : Electron-deficient aldehydes react with imidazole’s amino group in water/dichloromethane mixtures, facilitated by hydrogen bonding at the oil-water interface .
-
Conditions :
-
Solvents : H₂O/CH₂Cl₂ (3:1 ratio).
-
Temperature : Room temperature, open to air.
-
-
Example : Reaction with cyano-substituted aldehydes yields imine derivatives in high yields (up to 95%) .
Table 6: C=N Bond Formation
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
|---|---|---|---|
| Condensation | Electron-deficient aldehyde | H₂O/CH₂Cl₂, RT | Imine derivative |
Key Research Findings
-
Reaction Efficiency : Catalyst-free protocols (e.g., C=N bond formation) achieve high yields under mild conditions, highlighting the compound’s versatility .
-
Structural Influence : The fluorine atom and ester group enhance reactivity in nucleophilic substitution and hydrolysis, respectively.
-
Biological Implications : Oxidized or functionalized derivatives may exhibit improved pharmacological properties, such as antimicrobial activity .
This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, with opportunities for further exploration in cross-coupling and functionalization reactions.
Scientific Research Applications
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
- 1-Methyl-1H-imidazole-4-carboxylic acid
Uniqueness
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is unique due to the presence of both a fluorine atom and a methyl-imidazole moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Biological Activity
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoate moiety substituted with both a fluorine atom and an imidazole ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 220.24 g/mol |
| Melting Point | 124-127 °C |
| Purity | ≥99% |
| Solubility | Soluble in DMSO |
Synthesis
This compound can be synthesized through various methods involving the reaction of appropriate benzoic acid derivatives with fluorinated reagents and imidazole derivatives. The synthetic route generally includes:
- Formation of the benzoate : Reacting benzoic acid with methanol in the presence of an acid catalyst.
- Fluorination : Introducing a fluorine atom at the meta position using fluorinating agents.
- Imidazole substitution : Attaching the imidazole group through nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound showed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
The imidazole moiety is often associated with anticancer activity. In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical carcinoma) : IC50 values indicated effective inhibition of cell proliferation.
- MCF7 (breast cancer) : Demonstrated significant apoptosis induction.
The compound's mechanism appears to involve the modulation of key signaling pathways involved in cell proliferation and survival.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains of Staphylococcus aureus .
- Anticancer Activity : In a comparative study, the compound was shown to have enhanced anticancer activity compared to other imidazole derivatives, with researchers noting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, to introduce the imidazole moiety. For example, analogous imidazole derivatives have been synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C . Optimization requires adjusting solvent polarity (e.g., DMSO vs. THF), catalyst loading, and reaction time. Purity can be enhanced via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), fluorine coupling patterns (e.g., meta/para substitution), and imidazole methyl groups (δ 2.3–2.5 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₂H₁₂FN₂O₂) .
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound against specific enzyme targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can simulate ligand-protein interactions. For example, imidazole derivatives have shown binding affinity to kinases or cytochrome P450 enzymes. Key parameters include:
- Grid Box Placement : Focus on catalytic sites (e.g., ATP-binding pockets).
- Scoring Functions : Analyze binding energies (ΔG) and hydrogen-bonding networks.
- Validation : Compare results with experimental IC₅₀ values from enzymatic assays .
Q. What experimental design considerations are critical for assessing the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Follow frameworks from long-term environmental studies, such as:
- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation potential.
- Photodegradation Assays : Expose the compound to UV light (λ = 254–365 nm) in simulated water systems, analyzing degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal models to determine EC₅₀ values under OECD guidelines .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Cell Line Selection : Use authenticated lines (e.g., HEK293 or HepG2) with controlled passage numbers.
- Dose-Response Curves : Test concentrations across 5–6 orders of magnitude (e.g., 1 nM–100 µM).
- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and solvent-only blanks .
Q. What strategies improve the metabolic stability of this compound in preclinical pharmacokinetic studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the ester group with labile protecting groups (e.g., tert-butyl) to enhance plasma stability .
Methodological Framework Integration
Q. How should researchers align studies on this compound with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Ground the work in established theories, such as:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorine position, imidazole methylation) to correlate with bioactivity .
- Hammett Analysis : Quantify electronic effects of substituents on reaction rates or binding affinities .
- Free-Wilson Approach : Deconstruct contributions of individual functional groups to overall activity .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀/LC₅₀ values. Validate via:
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀.
- ANOVA with Tukey’s HSD : Compare multiple experimental groups (e.g., different exposure times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
